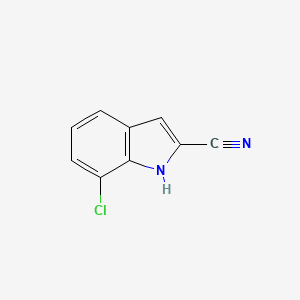
7-Cloro-1H-indol-2-carbonitrilo
Descripción general
Descripción
7-Chloro-1H-indole-2-carbonitrile is a chemical compound with the molecular formula C9H5ClN2 . It has an average mass of 176.602 Da and a monoisotopic mass of 176.014130 Da . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 7-Chloro-1H-indole-2-carbonitrile consists of a benzene ring fused with a pyrrole ring, which is a characteristic of indole derivatives . The molecule also contains a chlorine atom and a nitrile group .Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha descubierto que los derivados del indol poseen actividad antiviral . Por ejemplo, se prepararon derivados de 6-amino-4-alquil-sustituidos-1H-indol-2-carboxilato sustituidos e informaron como agentes antivirales .
Propiedades antiinflamatorias
Los derivados del indol también exhiben propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación.
Aplicaciones anticancerígenas
Los derivados del indol han mostrado promesa en el campo de la oncología, con varios compuestos que exhiben actividad anticancerígena . Esto sugiere que “7-Cloro-1H-indol-2-carbonitrilo” podría potencialmente utilizarse en la investigación o el tratamiento del cáncer.
Actividad anti-VIH
Se ha informado que algunos derivados del indol tienen actividad anti-VIH . Esto sugiere aplicaciones potenciales en el tratamiento o la prevención de la infección por VIH.
Propiedades antioxidantes
Los derivados del indol también pueden actuar como antioxidantes . Esto significa que podrían usarse potencialmente en el tratamiento de enfermedades causadas por el estrés oxidativo.
Actividad antimicrobiana
Se ha descubierto que los derivados del indol poseen propiedades antimicrobianas , lo que sugiere un posible uso en el tratamiento de diversas infecciones bacterianas y fúngicas.
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNDPHOTSBJMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856882 | |
| Record name | 7-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1264481-38-0 | |
| Record name | 7-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-nitrobenzo[b]thiophene-3-carboxylate](/img/structure/B1513147.png)
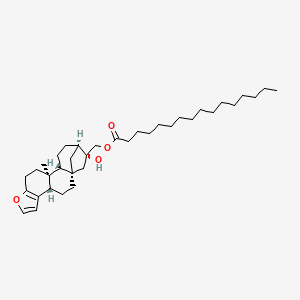

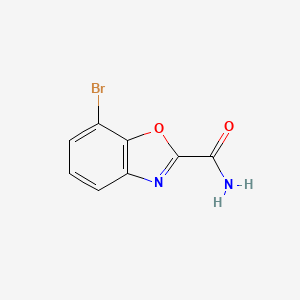


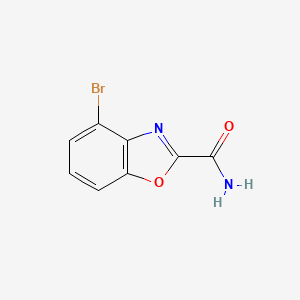
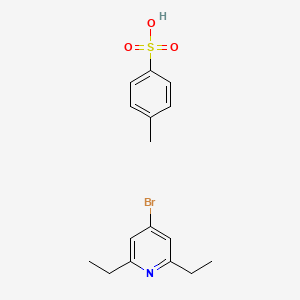
![(S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B1513182.png)

![Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]](/img/structure/B1513188.png)

![(2,7,13-Triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl) 3-phenylprop-2-enoate](/img/structure/B1513199.png)
